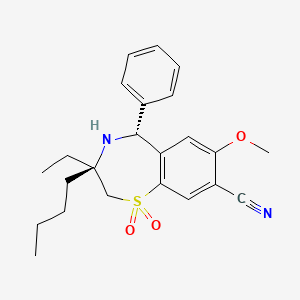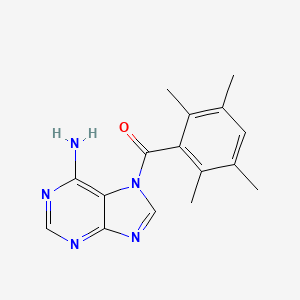
(6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Ring: Starting from simple precursors like formamide and cyanamide, the purine ring can be constructed through cyclization reactions.
Functionalization: Introduction of the amino group at the 6th position can be achieved through nucleophilic substitution reactions.
Attachment of the Methanone Group: The final step involves the attachment of the (2,3,5,6-tetramethylphenyl)methanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could convert the methanone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, this compound might be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
Medically, purine derivatives are often explored for their antiviral, anticancer, and anti-inflammatory properties. This compound could be investigated for similar therapeutic applications.
Industry
In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone would depend on its specific biological target. Generally, purine derivatives can interact with nucleic acids or proteins, affecting cellular processes such as DNA replication, transcription, or enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is also a purine derivative.
Allopurinol: A medication used to treat gout, which is a purine analog.
Uniqueness
What sets (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone apart is its specific substitution pattern, which could confer unique biological or chemical properties not found in other purine derivatives.
Eigenschaften
CAS-Nummer |
36855-76-2 |
|---|---|
Molekularformel |
C16H17N5O |
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
(6-aminopurin-7-yl)-(2,3,5,6-tetramethylphenyl)methanone |
InChI |
InChI=1S/C16H17N5O/c1-8-5-9(2)11(4)12(10(8)3)16(22)21-7-20-15-13(21)14(17)18-6-19-15/h5-7H,1-4H3,(H2,17,18,19) |
InChI-Schlüssel |
URSBXJCNRRKKLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C(=O)N2C=NC3=NC=NC(=C32)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




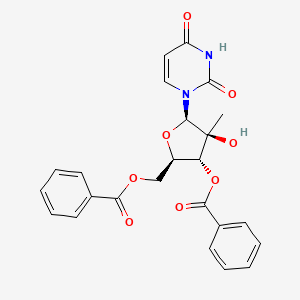
![2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B11832174.png)
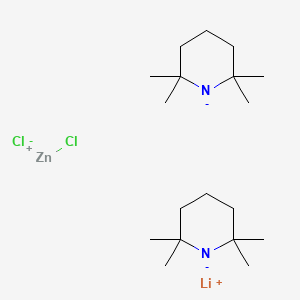
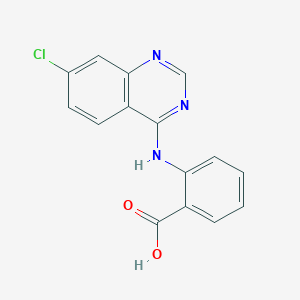

![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B11832210.png)

![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11832216.png)
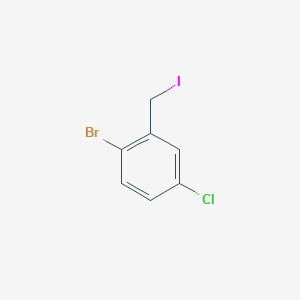

![10-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B11832239.png)
